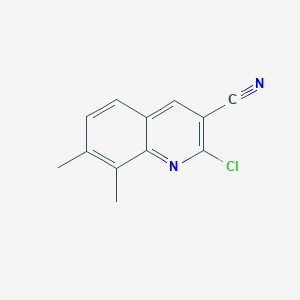

2-Chloro-7,8-dimethylquinoline-3-carbonitrile

描述

属性

IUPAC Name |

2-chloro-7,8-dimethylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c1-7-3-4-9-5-10(6-14)12(13)15-11(9)8(7)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDISHIYBYNBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC(=C(C=C2C=C1)C#N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588997 | |

| Record name | 2-Chloro-7,8-dimethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917746-03-3 | |

| Record name | 2-Chloro-7,8-dimethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 917746-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile typically involves the chlorination of 7,8-dimethylquinoline-3-carbonitrile. The reaction is carried out using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the 2-position of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

化学反应分析

Types of Reactions

2-Chloro-7,8-dimethylquinoline-3-carbonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

Oxidation: Quinoline derivatives with oxidized functional groups such as carboxylic acids or ketones.

Reduction: Quinoline derivatives with reduced functional groups such as primary amines.

科学研究应用

2-Chloro-7,8-dimethylquinoline-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and infectious diseases.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and agrochemicals.

作用机制

The mechanism of action of 2-Chloro-7,8-dimethylquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Positional Isomers

Quinoline derivatives with varying substituent positions exhibit distinct steric and electronic properties:

Key Insight : Positional isomerism significantly impacts intermolecular interactions. For instance, 7,8-dimethyl substitution in the target compound may enhance planarity compared to 5,7-dimethyl analogs, favoring solid-state packing .

Functional Group Variations

Carbaldehyde vs. Carbonitrile

2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (CAS: N/A) replaces the cyano group with an aldehyde (-CHO). Synthesized via the Vilsmeier-Haack reaction , this compound crystallizes with all non-H atoms lying on a mirror plane, suggesting symmetrical packing . The aldehyde group increases electrophilicity at position 3, making it more reactive toward nucleophiles than the carbonitrile analog.

Hydroxymethyl Derivatives

2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline introduces a hydroxymethyl (-CH₂OH) group, enabling hydrogen bonding. This enhances aqueous solubility compared to the hydrophobic carbonitrile group .

Saturation and Ring Modifications

Tetrahydroquinoline Derivatives

2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS: 952569-57-2) features a partially saturated quinoline ring (C₁₂H₁₃ClN₂; MW: 220.70). The saturated C5–C8 bonds reduce aromaticity, lowering melting points and altering UV-Vis absorption profiles .

Pyrano-Pyridine Hybrids

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (CAS: 123990-50-1; MW: 222.67) replaces the quinoline ring with a pyrano-pyridine system. The fused oxygen-containing ring increases polarity (Topological Polar Surface Area: 45.9 Ų) and may improve bioavailability .

Physicochemical and Structural Data Comparison

Research Implications

- Pharmaceutical Applications : The carbonitrile group in the target compound may serve as a hydrogen bond acceptor, enhancing binding to biological targets compared to carbaldehydes .

- Synthetic Flexibility: The Vilsmeier-Haack protocol used for carbaldehydes could be adapted to synthesize novel carbonitrile derivatives.

生物活性

2-Chloro-7,8-dimethylquinoline-3-carbonitrile is a compound belonging to the quinoline family, characterized by its unique molecular structure, which includes a chlorine atom at the 2-position, two methyl groups at the 7 and 8 positions, and a carbonitrile group at the 3-position. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C₁₂H₉ClN₂, with a molecular weight of 216.67 g/mol. The compound exhibits various chemical reactivities typical of quinoline derivatives, including nucleophilic substitution and electrophilic substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉ClN₂ |

| Molecular Weight | 216.67 g/mol |

| Structure | Quinoline derivative |

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. These compounds may inhibit microbial enzymes, which contributes to their effectiveness against various pathogens.

Anticancer Properties

Numerous studies have reported the anticancer potential of quinoline derivatives. For instance, similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of this compound with cellular signaling pathways are still under investigation but suggest potential therapeutic applications in cancer treatment .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

- Enzyme Inhibition : The compound has been suggested to inhibit enzymes involved in metabolic pathways.

- Receptor Interaction : It may interact with specific receptors influencing cellular signaling processes.

- Molecular Docking Studies : Computational studies indicate favorable binding affinities with target proteins, providing insights into its potential mechanism of action.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated various quinoline derivatives for their anticancer properties and found that certain structural modifications enhanced their cytotoxicity against breast cancer cell lines (MCF-7) and renal cancer cells (A498). The findings suggest that the presence of specific substituents can significantly influence biological activity .

- Anti-inflammatory Effects : Quinoline derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds could inhibit nitric oxide production in macrophages, indicating potential applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity |

|---|---|

| 2-Chloroquinoline | Antimicrobial and anticancer |

| 7-Chloro-2-methylquinoline | Moderate anticancer activity |

| 2-Chloro-3-carboxylic acid derivatives | Anti-inflammatory properties |

The distinct substitution pattern of this compound may provide it with unique biological properties that differentiate it from its analogs.

常见问题

Q. What are the common synthetic routes for 2-Chloro-7,8-dimethylquinoline-3-carbonitrile in laboratory settings?

The synthesis typically involves introducing the nitrile group at the 3-position of the quinoline scaffold. A validated method includes:

- Step 1: Start with 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (precursor synthesis via Vilsmeier-Haack formylation) .

- Step 2: Convert the aldehyde to the carbonitrile via a nucleophilic substitution or oxidation reaction. For example, treatment with hydroxylamine hydrochloride under acidic conditions, followed by dehydration.

- Step 3: Purification via column chromatography (ethyl acetate/petroleum ether) and recrystallization from chloroform .

Q. How is the purity and structural integrity of this compound verified experimentally?

- Purity: HPLC or GC-MS to confirm >95% purity.

- Structural Confirmation:

Q. What safety precautions are necessary when handling this compound?

- PPE: Use nitrile gloves, lab coat, and safety goggles.

- Ventilation: Work in a fume hood due to potential respiratory irritation from chloro and nitrile groups.

- Waste Disposal: Collect halogenated waste separately per EPA guidelines .

Advanced Research Questions

Q. How can X-ray crystallography determine the molecular conformation of this compound derivatives?

- Crystal Growth: Slow evaporation from chloroform/ethyl acetate mixtures to obtain single crystals.

- Data Collection: Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement: Employ SHELXL-97 for structure solution and refinement. Key parameters include R-factor (<0.05) and Z-score validation for bond lengths/angles .

Q. What strategies are effective for functionalizing the 3-carbonitrile position of this compound?

- Nucleophilic Substitution: Replace the nitrile with amines or thiols under basic conditions (e.g., KCO/DMF).

- Cross-Coupling: Utilize Suzuki-Miyaura reactions with aryl boronic acids, leveraging palladium catalysts (e.g., Pd(PPh)) .

- Reduction: Convert the nitrile to an amine using LiAlH in anhydrous THF .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric Hindrance: The 7,8-dimethyl groups reduce accessibility to the C2-chloro position, favoring reactions at the C3-nitrile.

- Electronic Effects: Electron-withdrawing nitrile and chloro groups activate the quinoline ring for electrophilic substitutions. DFT calculations (e.g., Gaussian 09) can map electrostatic potential surfaces to predict reactive sites .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Q. How can discrepancies in spectroscopic data for this compound be resolved during structural elucidation?

Q. What are the challenges in optimizing reaction yields for halogenation reactions involving this compound precursors?

- Regioselectivity: Competing halogenation at C2 vs. C4 due to directing effects of methyl and nitrile groups.

- Side Reactions: Minimize over-halogenation using controlled stoichiometry of NCS (N-chlorosuccinimide) or NBS (N-bromosuccinimide) .

Q. How can the biological activity of this compound be assessed in antifungal or antimicrobial assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。